Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate
CAS No.: 1804096-65-8
VCID: VC2770662
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate is a chemical compound belonging to the pyridine derivative family, specifically classified as a picolinate ester. Its molecular formula is C₉H₈F₃NO₃, with a molecular weight of approximately 235.16 g/mol . This compound features a hydroxyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring, which significantly influences its chemical properties and biological activities. Synthesis MethodsThe synthesis of Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate can be achieved through several methods, typically involving the introduction of the trifluoromethyl group onto the picolinate framework. The reaction conditions require careful control of temperature and pressure to ensure high yields and minimize by-products. Biological ActivitiesResearch indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities due to their unique electronic properties. Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate has been studied for its potential pharmacological effects, including antimicrobial and antifungal properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets. Potential ApplicationsThis compound has potential applications in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique structural features and biological activities. It may serve as a versatile intermediate in organic synthesis, especially in the development of pharmaceuticals. Comparison with Similar Compounds
Research FindingsEthyl 3-hydroxy-6-(trifluoromethyl)picolinate exhibits significant antimicrobial properties, attributed to its ability to modulate biological targets. The hydroxyl group facilitates hydrogen bonding with target proteins or enzymes, influencing their function. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and interaction with cellular components. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1804096-65-8 | ||||||||||||
Product Name | Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate | ||||||||||||
Molecular Formula | C9H8F3NO3 | ||||||||||||
Molecular Weight | 235.16 g/mol | ||||||||||||
IUPAC Name | ethyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3 | ||||||||||||
Standard InChIKey | XULCOHZOTZQVSG-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O | ||||||||||||
Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O | ||||||||||||
PubChem Compound | 125129569 | ||||||||||||
Last Modified | Jul 21 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume